4-fluoro-2-methoxy-5-nitrobenzoic acid
Description
Contextual Significance of Halogenated, Alkoxylated, and Nitrated Aromatic Systems in Contemporary Organic Synthesis
Aromatic compounds that incorporate halogen, alkoxy, and nitro functional groups are fundamental building blocks in modern organic synthesis. Their utility spans the creation of pharmaceuticals, agrochemicals, dyes, and specialized polymers. innospk.comiloencyclopaedia.org Halogenated aromatic hydrocarbons, for instance, serve as crucial intermediates and solvents. iloencyclopaedia.org The inclusion of a halogen atom, such as fluorine, into a molecular structure can significantly alter its biological activity, a feature extensively exploited in drug development. innospk.com
Alkoxylated aromatics, containing an ether linkage on the benzene (B151609) ring, are also prevalent. The methoxy (B1213986) group (-OCH3), for example, is a common feature in natural products and synthetic molecules, influencing the electronic environment of the aromatic system. Similarly, nitrated aromatic compounds are pivotal intermediates, often used for subsequent chemical transformations. The nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities. The strategic combination of these distinct groups on a single aromatic scaffold, as seen in 4-fluoro-2-methoxy-5-nitrobenzoic acid, creates a highly versatile molecule with tailored reactivity for complex synthetic pathways. chemicalbook.com
Overview of Electron-Withdrawing and Electron-Donating Group Effects on Aromatic Reactivity
The reactivity of a substituted benzoic acid is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) and fluoro (-F) groups, pull electron density away from the benzene ring. This effect has two major consequences. Firstly, it increases the acidity of the carboxylic acid group. By withdrawing electron density, the EWG stabilizes the negative charge of the carboxylate anion (the conjugate base) that forms upon dissociation, thus favoring the release of the proton. pharmaguideline.comopenstax.orglibretexts.org Secondly, EWGs deactivate the aromatic ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzene. pharmaguideline.comlibretexts.org
Electron-Donating Groups (EDGs) , such as a methoxy group (-OCH3), push electron density into the benzene ring. This generally decreases the acidity of the benzoic acid because the increased electron density destabilizes the resulting carboxylate anion. openstax.orglibretexts.orgyoutube.com
Table 1: Effect of Substituents on Benzoic Acid Acidity
| Substituent Group | Classification | Effect on Acidity | Rationale |
|---|---|---|---|
| Nitro (-NO₂) | Electron-Withdrawing (EWG) | Increases | Stabilizes the carboxylate anion through inductive and resonance effects. openstax.orglibretexts.org |
| Fluoro (-F) | Electron-Withdrawing (EWG) | Increases | Stabilizes the carboxylate anion through a strong inductive effect. pharmaguideline.com |
| Methoxy (-OCH₃) | Electron-Donating (EDG) | Decreases | Destabilizes the carboxylate anion by donating electron density. openstax.orglibretexts.org |
Structural Framework of this compound within the Scope of Research Chemistry
This compound is a polysubstituted aromatic carboxylic acid. Its structure is built upon a benzoic acid core, with three functional groups positioned at specific locations on the benzene ring: a fluorine atom at position 4, a methoxy group at position 2, and a nitro group at position 5. This specific arrangement of electron-withdrawing and electron-donating groups makes it a valuable intermediate in specialized organic synthesis.
The compound's primary role in a research context is as a building block for more complex molecules. For example, it has been identified in patent literature as a key intermediate in the synthesis of certain epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in targeted cancer therapy research. Its multifunctional nature allows for a variety of chemical transformations, such as nucleophilic substitution reactions or the reduction of the nitro group to an amine, which can then be further functionalized. chemicalbook.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆FNO₅ |
| Molecular Weight | 215.14 g/mol |
| Appearance | White powder innospk.com |
| Primary Application | Intermediate in organic synthesis innospk.com |
The compound's development arose from research into fluorinated aromatic compounds during the late 20th and early 21st centuries, driven by advancements in pharmaceutical chemistry. Its availability from specialized chemical suppliers facilitates its use in both academic and industrial research settings.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Osimertinib |
| 4-Chloro-2-methoxy-5-nitrobenzoic acid |
| 4-Fluoro-5-methoxy-2-nitrobenzoic acid |
| 2-Fluoro-5-methoxy-4-nitrobenzoic acid |
| 4-Fluoro-2-methyl-5-nitrobenzoic acid |
| Butanoic acid |
| Trifluoroacetic acid |
| Acetic acid |
| Glycolic acid |
| 2-Chlorobutanoic acid |
| 3-Chlorobutanoic acid |
| 4-Chlorobutanoic acid |
| p-(Trifluoromethyl)benzoic acid |
| Lactic acid |
| Oxalic acid |
| Heptanedioic acid |
| 4-Formylbenzoic acid |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid |
| 4-Fluoro-2-methoxy-5-nitroaniline |
| Mereletinib |
| Dichlorobenzene |
| Hexachlorobenzene |
| Benzyl chloride |
| Benzoyl chloride |
| Benzaldehyde |
| Toluene |
| Vanillin |
| Salicylaldehyde |
| Cinnamaldehyde |
Properties
CAS No. |
1824284-36-7 |
|---|---|
Molecular Formula |
C8H6FNO5 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 4 Fluoro 2 Methoxy 5 Nitrobenzoic Acid
Precursor-Based Synthesis Approaches
The construction of the 4-fluoro-2-methoxy-5-nitrobenzoic acid molecule is typically achieved through multi-step pathways starting from simpler, commercially available benzene (B151609) derivatives. The choice of precursors and the sequence of reactions are critical for optimizing yield and purity.
Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing substituents onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of a nitro group on the ring makes it electron-poor and thus susceptible to attack by nucleophiles. wikipedia.org This pathway is particularly useful for introducing the methoxy (B1213986) group onto a fluorinated precursor.
A common synthetic route involves the displacement of a fluorine atom on a dinitro- or fluoronitro-substituted benzene ring with a methoxy nucleophile, such as sodium methoxide (B1231860). chemicalbook.com One well-documented precursor is 2,4-difluoro-1-nitrobenzene. google.com In this process, the aromatic ring is activated by the electron-withdrawing nitro group, facilitating the attack by the methoxide ion. wikipedia.org The reaction typically proceeds via the formation of a stabilized intermediate known as a Meisenheimer complex. wikipedia.org
A representative reaction sequence starts with the methoxylation of 2,4-difluoro-1-nitrobenzene, followed by subsequent functional group manipulations to arrive at the final product. google.com The initial SNAr step is detailed in the table below.
Table 1: SNAr Methoxylation of 2,4-Difluoro-1-Nitrobenzene
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|
In SNAr reactions on polysubstituted rings, regioselectivity is governed by the positions of the activating groups relative to the leaving groups. The nitro group strongly activates the positions ortho and para to it. wikipedia.org In a precursor like 2,4-difluoro-1-nitrobenzene, the nitro group is at C1. It activates the fluorine at C2 (ortho) and the fluorine at C4 (para).
The substitution of the fluorine at the C2 position by the methoxide is favored over the C4 position. google.com This regioselectivity can be attributed to the combined electronic effects and relative stability of the Meisenheimer intermediate formed during the attack at each position. The attack at the C2 position yields 4-fluoro-2-methoxy-1-nitrobenzene, which can then be carried forward through reduction of the nitro group, protection, nitration, and carboxylation to yield the final acid.
Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing a nitro group onto an activated benzene ring. masterorganicchemistry.com The reaction typically involves treating the aromatic substrate with a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com
An alternative strategy to SNAr involves the nitration of a pre-formed 4-fluoro-2-methoxybenzoic acid or a protected derivative thereof. In this approach, the regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the ring: the fluoro, methoxy, and carboxylic acid groups.
Methoxy Group (-OCH₃): A powerful activating group and an ortho-, para-director.
Fluoro Group (-F): A deactivating group (due to induction) but an ortho-, para-director (due to resonance).
Carboxylic Acid Group (-COOH): A deactivating group and a meta-director. truman.edu
To mitigate the deactivating effect of the carboxylic acid, it can be protected, for instance, as an acetanilide (B955) from a precursor aniline (B41778) or as a methyl ester. For example, N-(4-fluoro-2-methoxyphenyl)acetamide can be nitrated effectively. google.com
Table 2: Directed Nitration of a Protected Precursor
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|
The final position of the incoming nitro group is determined by the cumulative directing influence of the existing substituents. libretexts.org In a precursor like 4-fluoro-2-methoxybenzoic acid (or its protected form), the powerful ortho, para-directing methoxy group at C2 directs electrophiles to C1 (blocked) and C3. The ortho, para-directing fluoro group at C4 directs electrophiles to C3 and C5. The meta-directing carboxyl group at C1 directs to C3 and C5.
The positions are influenced as follows:
Position 3: Activated by the -OCH₃ group (para) and the -F group (ortho), and directed by the -COOH group (meta).
Position 6: Deactivated relative to other positions.
The synergistic directing effects of the methoxy, fluoro, and carboxyl groups favor the substitution at the C5 position. The strong activation from the methoxy group ensures that nitration occurs, and the combined directing effects guide the electrophile to the desired location, leading to the formation of this compound. google.comtruman.edu Careful control of reaction conditions, such as low temperatures, is often necessary to minimize the formation of undesired ortho-isomers or other by-products. truman.edu
Functional Group Interconversions of Nitro- and Halogen-Containing Precursors
The synthesis of this compound often relies on the strategic manipulation of functional groups on precursor molecules. These interconversions are crucial for introducing the desired substituents at specific positions on the aromatic ring.
Oxidation of Aromatic Methyl Groups to Carboxylic Acids
A common strategy in the synthesis of aromatic carboxylic acids involves the oxidation of a methyl group. In the context of preparing this compound, a precursor such as 4-fluoro-2-methoxy-5-nitrotoluene could be oxidized. Various oxidizing agents can be employed for this transformation. For instance, strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid are effective. However, milder and more selective methods are often preferred to avoid unwanted side reactions, especially with the presence of other sensitive functional groups.
Recent advancements have focused on more environmentally friendly and efficient methods. One such method involves the use of molecular oxygen in the presence of a catalyst, such as N-bromosuccinimide (NBS) under photoirradiation, to directly oxidize the methyl group to a carboxylic acid. rsc.orgresearchgate.net Another approach utilizes catalytic amounts of hydrobromic acid with molecular oxygen under photoirradiation. organic-chemistry.org Additionally, methods employing vanadium pentoxide or manganese dioxide in sulfuric acid have been reported for the oxidation of oxidation-resistant aryl methyl groups. google.com The choice of oxidant and reaction conditions is critical to ensure high yield and purity of the final carboxylic acid product.
Reduction of Nitro Groups to Amino Functionalities in Synthetic Sequences
Although the target molecule contains a nitro group, the reduction of a nitro group to an amine is a fundamental transformation in many synthetic pathways leading to complex aromatic compounds. researchgate.netjsynthchem.com This strategy is often employed to introduce other functional groups or to modify the electronic properties of the aromatic ring during the synthesis. For instance, a precursor could be nitrated, then the nitro group reduced to an amine, followed by further functionalization, and finally, re-introduction of the nitro group at the desired position.
A variety of reagents are available for the reduction of nitroarenes. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.org Other reducing agents include metals in acidic media (e.g., iron in acetic acid), and metal hydrides, although the latter are sometimes less selective. jsynthchem.comwikipedia.org For instance, a process for preparing 4-fluoro-2-methoxyaniline (B49241) involves the reduction of 4-fluoro-2-methoxy-1-nitrobenzene using Raney Ni and hydrogen gas. google.com The choice of reducing agent is crucial to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.
Multistep Synthetic Sequences
The synthesis of a polysubstituted benzene derivative like this compound typically involves a multistep approach to control the regiochemistry of the substitution pattern.
Convergent and Linear Synthesis Pathways
Both linear and convergent strategies can be envisioned for the synthesis of this compound. fiveable.mechemistnotes.com
A patented synthetic route that exemplifies a linear approach starts from 2,4-difluoro-1-nitrobenzene. This undergoes methoxylation to yield 4-fluoro-2-methoxy-1-nitrobenzene, followed by reduction to 4-fluoro-2-methoxyaniline. The aniline is then acetylated to protect the amino group, nitrated, and finally, the acetyl group is removed to yield 4-fluoro-2-methoxy-5-nitroaniline. google.com A subsequent carboxylation step would be required to obtain the final product.
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly focusing on developing more sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
In the context of synthesizing this compound, several green chemistry approaches can be considered. Traditional nitration methods often use a mixture of nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. researchgate.netrsc.org Greener alternatives include the use of solid acid catalysts or milder nitrating agents that can be recycled. researchgate.netorgchemres.org For example, silica-supported inorganic nitrates have been reported as environmentally benign nitrating agents. researchgate.net
The development of catalyst-free reactions in water is another key area of green chemistry research. nih.govrsc.org While not directly reported for this specific molecule, such methodologies for nucleophilic aromatic substitution could potentially be adapted. Furthermore, the use of mechanochemistry, which involves solvent-minimized ball milling conditions, offers a more energy-efficient and sustainable alternative to traditional solvent-based reactions for processes like nitration. rsc.org The selection of less hazardous solvents and reagents, and the design of synthetic routes with fewer steps and higher atom economy, are all crucial aspects of applying green chemistry principles to the synthesis of this important pharmaceutical intermediate.
Solvent Selection and Reaction Efficiency
The selection of a solvent is a critical parameter in the synthesis of this compound, directly influencing reaction rate, yield, and purity. The key transformation is the nitration of the aromatic ring of a precursor like 4-fluoro-2-methoxybenzoic acid. This reaction is typically conducted in a strong acid medium, which not only facilitates the formation of the nitronium ion (NO₂⁺) electrophile but can also serve as the reaction solvent.
The efficiency of the nitration is highly dependent on the ability of the solvent to dissolve the starting materials, manage the reaction exotherm, and facilitate the interaction between the electrophile and the aromatic substrate.
Common Solvent Systems and Their Impact:
Concentrated Sulfuric Acid (H₂SO₄): In many industrial applications, concentrated sulfuric acid is used as both a catalyst and the solvent. It protonates nitric acid to generate the highly reactive nitronium ion, which is essential for the substitution to occur. youtube.comyoutube.com Performing the reaction neat in sulfuric acid can be efficient and avoids the cost and subsequent removal of an organic solvent. google.com However, this method requires careful temperature control, as nitrations are highly exothermic, and the high viscosity of sulfuric acid can present mixing challenges.
Inert Organic Solvents: Halogenated solvents such as dichloromethane (B109758) are frequently employed in laboratory-scale syntheses. chemicalbook.com Dichloromethane is effective at dissolving the organic precursor, allowing the reaction to proceed in a homogeneous phase at low temperatures (e.g., 0-5°C). chemicalbook.com This enhanced solubility and control can lead to cleaner reactions and higher yields by minimizing side-product formation. The use of an organic solvent also facilitates work-up, as the product can be extracted. chemicalbook.com
Aqueous Systems: While the nitrating agent itself contains water, the reaction is typically not run in a dilute aqueous solution, as water can react with the nitronium ion, deactivating it. The final stage of the synthesis often involves pouring the reaction mixture into ice water to precipitate the solid product and quench the reaction. mdpi.com
The choice of solvent system represents a trade-off between reaction efficiency, cost, safety, and environmental concerns. The following table summarizes the characteristics of different solvent approaches based on related syntheses.
| Solvent System | Typical Temperature | Advantages | Disadvantages |
| Sulfuric Acid (neat) | 0–10°C | High reaction rate; No organic solvent waste; Low cost. google.com | High viscosity; Difficult temperature control; Vigorous reaction. |
| Dichloromethane | 0–5°C | Good solubility for organic substrates; Homogeneous reaction; Easier temperature control. chemicalbook.com | Environmental/health concerns; Cost of solvent and disposal. |
| Acetic Acid | Room to 90°C | Can act as a co-solvent and is less harsh than H₂SO₄. google.com | May be less effective for generating the nitronium ion; Potential for side reactions. |
Research on analogous compounds, such as the nitration of 2-fluoro-1,4-dimethoxybenzene, has shown that using nitric acid at 0°C can produce the desired nitro product in yields as high as 90%. mdpi.com This highlights the effectiveness of controlled, low-temperature conditions in maximizing reaction efficiency.
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comnih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no by-products. nih.gov
For the synthesis of this compound, the primary reaction is the nitration of 4-fluoro-2-methoxybenzoic acid. The chemical equation for this transformation is:
C₈H₇FO₃ + HNO₃ → C₈H₆FNO₅ + H₂O (4-fluoro-2-methoxybenzoic acid + Nitric Acid → this compound + Water)
The percent atom economy is calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
The table below details the calculation for this specific synthesis.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 4-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.15 | Reactant |
| Nitric Acid | HNO₃ | 63.02 | Reactant |
| Total Reactant Mass | 233.17 | ||
| This compound | C₈H₆FNO₅ | 215.15 | Desired Product |
| Water | H₂O | 18.02 | By-product |
Atom Economy Calculation:
(215.15 g/mol / 233.17 g/mol ) x 100 = 92.27%
This high atom economy of 92.27% indicates that the reaction is inherently efficient in its use of atoms. Most of the mass of the reactants is converted into the desired product, with only a small molecule, water, being generated as waste. primescholars.com This makes the direct nitration route an attractive strategy from a green chemistry perspective. While the atom economy is high, other factors such as the energy required and the waste generated from the catalyst and solvents (the E-factor) must also be considered for a complete assessment of the process's environmental impact. nih.gov
Chemical Transformations and Reactivity of 4 Fluoro 2 Methoxy 5 Nitrobenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for reactions, enabling the formation of various derivatives.
Esterification and Amidation Reactions
The carboxylic acid functionality of 4-fluoro-2-methoxy-5-nitrobenzoic acid can be readily converted into esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester, 4-fluoro-2-methoxy-5-nitro-benzoic acid methyl ester, is a known derivative. chemicalbook.com
Amidation reactions are also common. These can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. rsc.org Alternatively, direct coupling methods using reagents that activate the carboxylic acid in situ can be employed. A study on amide synthesis from non-activated carboxylic acids demonstrated that various benzoic acids, including those with electron-withdrawing groups like 4-nitrobenzoic acid, can be efficiently converted to amides. rsc.org This suggests that this compound would be a suitable substrate for such transformations.
Table 1: Examples of Esterification and Amidation Related Reactions
| Reactant | Reagent(s) | Product | Reference |
| This compound | Methanol (B129727), Acid Catalyst | 4-Fluoro-2-methoxy-5-nitro-benzoic acid methyl ester | chemicalbook.com |
| Benzoic Acid | p-Bromoaniline, Phenyl isothiocyanate, CuCl₂, DMAP | N-(4-bromophenyl)benzamide | rsc.org |
| 4-Nitrobenzoic acid | Amine, Coupling Agents | Corresponding Amide | rsc.org |
Formation of Acyl Halides and Anhydrides
The carboxylic acid can be converted to the corresponding acyl halide, a more reactive intermediate. For example, treatment of a similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, with thionyl chloride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding acyl chloride. google.com A similar approach could be applied to this compound. The formation of 2-chloro-4-fluoro-5-nitrobenzoyl chloride is also achieved by reacting the corresponding benzoic acid with 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) in the presence of a Lewis acid like FeCl₃. google.com
Anhydride (B1165640) formation is another possible transformation, though less commonly described for this specific molecule in the provided context. Generally, anhydrides can be prepared by reacting a carboxylic acid with a dehydrating agent or by reacting an acyl halide with a carboxylate salt.
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group, can occur under certain conditions. For instance, the decarboxylation of 3,4,6-trifluorophthalic anhydride to 2,4,5-trifluorobenzoic acid is achieved by heating in a polar aprotic solvent, a reaction that can be catalyzed by copper compounds. google.com While direct decarboxylation of this compound is not explicitly detailed, related nitrobenzoic acids have been shown to undergo decarboxylative coupling reactions. For example, 5-fluoro-2-nitrobenzoic acid can be coupled with 4-methylphenyl triflate in the presence of potassium tert-butoxide to yield 4'-methyl-5-fluoro-2-nitrobiphenyl. rsc.org This suggests that derivatives of this compound could be synthesized via similar decarboxylative pathways.
Reactions at the Nitro Group
The nitro group is a key functional group that can undergo various reduction reactions, leading to the formation of important amino and related derivatives.
Catalytic Reduction to Amino Group
The most common transformation of the nitro group is its reduction to an amino group (-NH₂), which is a critical step in the synthesis of many pharmaceutical intermediates. pharmaffiliates.com This reduction is typically carried out using catalytic hydrogenation. A variety of catalysts can be employed, including palladium on carbon (Pd/C), Raney nickel, platinum(IV) oxide, and others. google.com The reaction is often performed in a solvent such as methanol under a hydrogen atmosphere. google.com For example, the reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline (B49241) is achieved with high yield using Raney nickel and hydrogen gas. google.com Similarly, the catalytic reduction of 5-methoxy-2-nitrobenzoic acid yields 5-methoxyantranilic acid. sigmaaldrich.com Other reducing agents like iron in acidic media, tin(II) chloride, and sodium hydrosulfite can also be used. google.com
Table 2: Conditions for Catalytic Reduction of Related Nitro Compounds
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| 4-Fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ | 4-Fluoro-2-methoxyaniline | 98% | |
| N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric acid, Methanol | 4-Fluoro-2-methoxy-5-nitroaniline | - | chemicalbook.com |
| 5-Methoxy-2-nitrobenzoic acid | Catalytic Reduction | 5-Methoxyantranilic acid | - | sigmaaldrich.com |
Reduction to Hydroxylamino and Azoxy Derivatives
While the complete reduction to an amino group is most common, partial reduction of the nitro group can lead to other derivatives. The reduction of nitro compounds can, under specific conditions, yield hydroxylamino (-NHOH) or azoxy (-N=N(O)-) derivatives. The formation of these intermediates is often dependent on the choice of reducing agent and reaction conditions. For example, the reduction of aldehydes and ketones can be controlled to yield different products. ncert.nic.in Although specific examples for the formation of hydroxylamino and azoxy derivatives from this compound are not provided in the search results, these transformations are general for nitroaromatic compounds. The choice of reducing agent and careful control of reaction parameters would be crucial to isolate these partially reduced products.
Reactivity of the Fluorine Atom
The fluorine atom at position 4 is significantly influenced by the presence of the other functional groups on the aromatic ring.
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the nitro group located para to it. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring.
Common nucleophiles that can displace the fluorine atom include amines, alkoxides, and thiols. For instance, reaction with an amine (R-NH2) would yield a 4-amino-2-methoxy-5-nitrobenzoic acid derivative. Such reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require heat or the presence of a base to facilitate the reaction.
| Nucleophile | Product | Reaction Conditions |
| Amine (R-NH2) | 4-(Alkylamino)-2-methoxy-5-nitrobenzoic acid | Polar aprotic solvent (e.g., DMF), heat |
| Methoxide (B1231860) (CH3O-) | 2,4-Dimethoxy-5-nitrobenzoic acid | Sodium methoxide in methanol |
| Thiol (R-SH) | 2-Methoxy-5-nitro-4-(alkylthio)benzoic acid | Base (e.g., K2CO3), polar aprotic solvent |
This table represents potential reactions based on the known reactivity of similar compounds.
In the context of nucleophilic aromatic substitution, the strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby activating the ring for nucleophilic attack, especially when a strongly deactivating group like nitro is present in the para position.
Reactions of the Methoxy (B1213986) Group
The methoxy group at position 2 is an electron-donating group and influences the reactivity of the molecule.
The methoxy group can be cleaved to a hydroxyl group (demethylation), converting the this compound into 4-fluoro-2-hydroxy-5-nitrobenzoic acid. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). nih.govnih.gov The reaction typically proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr3. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. gvsu.educommonorganicchemistry.com The reaction is usually performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures. commonorganicchemistry.com
| Reagent | Product | Typical Conditions |
| Boron Tribromide (BBr3) | 4-Fluoro-2-hydroxy-5-nitrobenzoic acid | Anhydrous DCM, 0 °C to room temperature |
| Hydrogen Iodide (HI) | 4-Fluoro-2-hydroxy-5-nitrobenzoic acid | Acetic acid, reflux |
This table presents common methods for demethylation of aryl methyl ethers.
While specific studies on the oxidative transformation of the methoxy group in this compound are not widely reported, aryl ethers can undergo oxidative cleavage under certain conditions. However, the presence of the deactivating nitro and carboxylic acid groups on the ring would likely make such transformations challenging. In related nitroaromatic compounds, enzymatic oxidation of methoxy groups has been observed, often leading to demethylation.
Aromatic Ring Functionalization
Further functionalization of the aromatic ring of this compound is challenging due to the presence of multiple deactivating groups. The carboxylic acid and nitro groups are strong deactivators of electrophilic aromatic substitution, and the fluorine atom also contributes to the deactivation.
The existing substitution pattern on the ring was likely established during the synthesis of the molecule itself. For example, the nitro group is typically introduced via electrophilic nitration of a precursor like 4-fluoro-2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. In this case, the electron-donating methoxy group directs the incoming nitro group to the para position (position 5).
Further electrophilic substitution reactions, such as halogenation, sulfonation, or Friedel-Crafts reactions, on the this compound molecule are generally not feasible. The highly deactivated nature of the ring makes it resistant to attack by most electrophiles. For instance, Friedel-Crafts reactions are known to fail on aromatic rings bearing strongly deactivating groups like a nitro group. youtube.com
The most common functionalization reaction for this molecule involves the reduction of the nitro group to an amine, which transforms the electronic properties of the ring and opens up pathways for further derivatization, such as diazotization and coupling reactions.
| Reaction | Reagents | Product |
| Nitration (of precursor) | HNO3, H2SO4 | This compound |
| Nitro Group Reduction | H2, Pd/C or SnCl2, HCl | 5-Amino-4-fluoro-2-methoxybenzoic acid |
This table summarizes key functionalization reactions related to this compound.
Electrophilic Aromatic Substitution on the Activated/Deactivated Ring
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of its four substituents: the carboxylic acid (-COOH), methoxy (-OCH₃), nitro (-NO₂), and fluoro (-F) groups. These substituents collectively influence the electron density of the aromatic ring and direct the position of any incoming electrophile.
The directing effects of these groups are summarized below:
-COOH (Carboxylic acid): This is an electron-withdrawing group and a meta-director. quora.com
-NO₂ (Nitro): This is a strong electron-withdrawing group and also a meta-director. numberanalytics.com
-OCH₃ (Methoxy): This is a strong electron-donating group and an ortho-, para-director.
-F (Fluoro): This is a weakly deactivating group due to its high electronegativity (inductive effect) but is considered an ortho-, para-director due to its ability to donate a lone pair of electrons (resonance effect).
The benzene ring of this compound is generally deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (two meta-directors and the inductively withdrawing fluorine). The sole activating group is the methoxy substituent. Any further electrophilic substitution on this ring would be challenging and require harsh reaction conditions. numberanalytics.com
The synthesis of this compound itself provides a practical example of electrophilic aromatic substitution on a related precursor. It is typically prepared by the nitration of 4-fluoro-2-methoxybenzoic acid. In this reaction, the methoxy group directs the incoming nitro group to the para position (position 5), and the carboxylic acid group directs it to the meta position (position 5).
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
|---|---|---|
| -COOH | Electron-withdrawing, Deactivating | Meta |
| -NO₂ | Strong electron-withdrawing, Deactivating | Meta |
| -OCH₃ | Electron-donating, Activating | Ortho, Para |
| -F | Inductively withdrawing, Resonance donating | Ortho, Para |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Derivatives
Derivatives of this compound, particularly those where the fluorine atom is replaced by a more reactive halogen like bromine or iodine, are potential substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For a hypothetical bromo-derivative of this compound, the reaction would proceed as follows, creating a new carbon-carbon bond at the position of the bromine atom. This reaction is widely used for synthesizing biaryl compounds. wikipedia.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmt.com
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgnrochemistry.com A halogenated derivative of this compound could be coupled with an alkyne to introduce an alkynyl group onto the aromatic ring. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl > F. nrochemistry.comwikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organohalide + Organoboron compound | Pd catalyst, Base | C(sp²) - C(sp²) |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) |
Mechanism of Action for Key Chemical Transformations
Mechanism of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution proceeds via a two-step mechanism. uci.edu
Formation of the Arenium Ion: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. This initial step is typically the rate-determining step of the reaction. uci.edu
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. quora.com
In the case of the nitration of 4-fluoro-2-methoxybenzoic acid, the nitronium ion (NO₂⁺) is the electrophile, generated from nitric acid and sulfuric acid.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve the following steps: libretexts.orgmusechem.com
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex (Ar-Pd-X). wikipedia.org
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, displacing the halide and forming a new organopalladium(II) complex (Ar-Pd-R). organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle. mt.com
Mechanism of Sonogashira Coupling
The widely accepted mechanism for the Sonogashira coupling involves a dual catalytic cycle with palladium and copper: numberanalytics.comwikipedia.org
Palladium Cycle:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). nrochemistry.com
Transmetalation: The palladium complex reacts with a copper acetylide, transferring the acetylenic ligand to the palladium.
Reductive Elimination: The resulting organopalladium(II) species eliminates the final coupled product (Ar-alkyne) and regenerates the Pd(0) catalyst.
Copper Cycle:
The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. nrochemistry.com This species is then used in the transmetalation step with the palladium complex.
Computational and Theoretical Investigations of 4 Fluoro 2 Methoxy 5 Nitrobenzoic Acid
Electronic Structure Analysis
The arrangement of electrons within a molecule is fundamental to its chemical character. For 4-fluoro-2-methoxy-5-nitrobenzoic acid, the electronic structure is particularly complex due to the presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, nitro, carboxylic acid) groups.
Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.
For this compound, DFT calculations would reveal a significant polarization of the aromatic system. The electron-withdrawing nitro group at position 5 and the fluorine atom at position 4 strongly pull electron density from the ring. In contrast, the methoxy (B1213986) group at position 2 donates electron density via a resonance effect. This push-pull electronic arrangement dictates the molecule's reactivity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this molecule, the HOMO is expected to be located primarily on the more electron-rich portions of the molecule, likely involving the methoxy group and the benzene (B151609) ring. The LUMO, conversely, would be centered on the electron-deficient nitro group. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability. Computational studies on similar substituted nitroaromatic compounds have shown that the HOMO-LUMO gap is a key factor in their electronic and optical properties.
Table 1: Representative DFT-Calculated Electronic Properties (Note: These are illustrative values based on typical calculations for similar aromatic compounds and are not from a specific study on this exact molecule.)
| Parameter | Representative Value | Significance |
| HOMO Energy | -7.5 eV | Indicates energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -3.2 eV | Indicates energy of the lowest-energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.3 eV | Correlates with chemical reactivity and stability. A larger gap suggests lower reactivity. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, arising from non-uniform charge distribution. |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), prone to nucleophilic attack.
For this compound, the ESP map would show highly negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, making these sites attractive for interactions with positive charges or hydrogen bond donors. Conversely, a highly positive potential (blue) would be expected near the hydrogen atom of the carboxylic acid group. The aromatic ring itself would display a nuanced potential, with the area near the electron-withdrawing nitro group being more positive (more blue) compared to the area near the electron-donating methoxy group. Such maps are crucial for understanding intermolecular interactions and predicting sites of reaction.
Conformational Analysis and Stability
The three-dimensional arrangement of atoms in a molecule can significantly affect its properties. Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group.
The methoxy and carboxylic acid groups are subject to steric hindrance from adjacent substituents. Computational modeling can determine the preferred rotational orientations (conformers) and their relative energies. Studies on similarly substituted benzoic acids have shown that the orientation of the carboxylic acid group can be either cis or trans with respect to the ortho substituent. In this case, the trans conformation of the carboxylic acid relative to the methoxy group is likely to be more stable to minimize steric clash. Furthermore, intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the oxygen of the methoxy group, or between the carboxylic hydrogen and the ortho-fluorine, could stabilize certain conformations. DFT calculations are used to locate all possible conformers and identify the global minimum energy structure, which is the most stable and populated conformation.
Table 2: Illustrative Conformational Energy Profile (Note: This table presents a hypothetical energy landscape to illustrate the concept of conformational analysis.)
| Conformer | Torsional Angle (C-C-O-H) | Relative Energy (kcal/mol) | Stability |
| A (Global Minimum) | ~180° (trans) | 0.00 | Most Stable |
| B | ~0° (cis) | + 2.5 | Less Stable |
| C (Transition State) | ~90° | + 5.0 | Rotational Barrier |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying intermediates and transition states, and calculating activation energies. This provides deep insight into reaction mechanisms and selectivity.
Computational Studies of SNAr Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for substituted aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group in the target molecule. The fluorine atom, being a good leaving group in SNAr reactions, is the likely site for nucleophilic attack.
Theoretical Prediction of Regioselectivity in Electrophilic Nitration
While the title compound is already nitrated, understanding the regioselectivity of its synthesis from its precursor, 4-fluoro-2-methoxybenzoic acid, is a classic problem for computational analysis. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid) determine the position of the incoming nitro group.
The methoxy group is a strong ortho-, para-director, while the carboxylic acid is a meta-director, and fluorine is a weak ortho-, para-director. Computational modeling can predict the outcome by calculating the stability of the potential intermediates (the Wheland intermediate or sigma complex) for nitration at each possible position on the ring. The position leading to the most stable intermediate, where the positive charge is best delocalized, will be the major product. For the nitration of 4-fluoro-2-methoxybenzoic acid, attack at C5 is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. Attack at C3 is ortho to both the methoxy and fluoro groups. DFT calculations of the intermediate energies would almost certainly confirm that nitration at C5 is the most energetically favorable pathway, leading to the observed product. This is due to the powerful stabilizing effect of the para-methoxy group on the cationic intermediate.
Structure-Reactivity Relationship Studies
The benzene ring is substituted with three distinct groups that create a unique electronic environment. The nitro group (-NO2) at the 5-position is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. Conversely, the methoxy group (-OCH3) at the 2-position is an electron-donating group through resonance, which can influence the regioselectivity of reactions. The fluorine atom (-F) at the 4-position is weakly electron-withdrawing via induction but can also participate in directing the course of further substitutions.
Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of reactions involving such substituted aromatic compounds by calculating the electron distribution within the molecule. These theoretical approaches, combined with experimental observations, provide a comprehensive understanding of the structure-reactivity relationship. For instance, in the context of drug discovery, the spatial arrangement and electronic nature of these substituents are critical in determining the biological activity of related benzoic acid derivatives. iomcworld.com
The reactivity of the carboxylic acid group is also modulated by the electronic effects of the other substituents. The presence of electron-withdrawing groups generally increases the acidity of the carboxylic acid. This enhanced acidity can be a crucial factor in its chemical behavior and biological interactions.
The unique arrangement of electron-donating and electron-withdrawing groups makes this compound a versatile intermediate in organic synthesis. chemicalbook.com For example, the nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to build more complex molecular architectures. This transformation is a key step in the synthesis of various pharmaceutical compounds. chemicalbook.com
Table 1: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Nitro (-NO2) | 5 | Strong Electron-Withdrawing | Enhances electrophilicity of the ring, activating it for nucleophilic attack. |
| Methoxy (-OCH3) | 2 | Electron-Donating (Resonance) | Influences regioselectivity of reactions. |
| Fluoro (-F) | 4 | Weak Electron-Withdrawing (Inductive) | Modulates electronic properties and can direct substitution. |
| Carboxylic Acid (-COOH) | 1 | Electron-Withdrawing | Directs incoming electrophiles to the meta position. |
Table 2: Predicted Reactivity at Different Sites
| Molecular Site | Predicted Reactivity | Rationale |
| Aromatic Ring | Susceptible to Nucleophilic Aromatic Substitution | The strong electron-withdrawing nitro group significantly activates the ring for such reactions. |
| Nitro Group | Reducible to an Amino Group | A common and useful transformation in synthetic organic chemistry. |
| Carboxylic Acid | Can undergo esterification and amidation | A versatile functional group for derivatization. |
| Carbon-Fluorine Bond | Can be a site for nucleophilic substitution | The fluorine atom can be displaced by strong nucleophiles under certain conditions. |
Applications in Advanced Organic Synthesis and Chemical Sciences
A Valued Building Block for Complex Polyaromatic and Heterocyclic Architectures
The strategic placement of fluoro, methoxy (B1213986), and nitro groups on the benzoic acid core makes 4-fluoro-2-methoxy-5-nitrobenzoic acid a powerful tool for synthetic chemists. These substituents not only influence the compound's reactivity but also provide multiple points for molecular elaboration, enabling the construction of diverse and complex scaffolds.
Synthesis of Nitrobenzamide Derivatives
This compound is a key precursor in the synthesis of a variety of N-substituted 4-fluoro-2-methoxy-5-nitrobenzamides. The carboxylic acid moiety can be readily converted to an amide through standard coupling reactions with a wide range of amines. These reactions are often facilitated by activating agents that convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an active ester.
A notable application in this area is in the preparation of complex substituted pyrimidin-2-amine compounds. For instance, the related aniline (B41778), 4-fluoro-2-methoxy-5-nitroaniline, is a crucial intermediate in the synthesis of certain kinase inhibitors used in pharmaceutical research. chemicalbook.comchemicalbook.com The synthesis of such complex molecules often involves the formation of an amide bond, highlighting the importance of the parent benzoic acid as the foundational starting material. The general synthetic approach is outlined in the table below.
| Reaction Step | Description |
| Activation | The carboxylic acid group of this compound is activated, for example, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride. |
| Coupling | The activated acid derivative is then reacted with a primary or secondary amine to form the corresponding N-substituted 4-fluoro-2-methoxy-5-nitrobenzamide. |
| Further Functionalization | The resulting nitrobenzamide can undergo further chemical transformations, such as reduction of the nitro group to an amine, which can then be used to construct more complex molecular architectures. |
Precursor for Fused Heterocyclic Systems (e.g., Benzimidazoles, Quinoxalinones)
The structural features of this compound make it a promising precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The reduction of the nitro group to an amine is a key transformation that unlocks pathways to various heterocyclic scaffolds.
While direct examples starting from this compound are not extensively documented in publicly available literature, the synthesis of benzimidazoles and quinoxalinones from analogous ortho-substituted nitroaromatics is a well-established strategy. nih.gov For example, a similar compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed in the solid-phase synthesis of these heterocycles.
The general synthetic route would involve the initial reduction of the nitro group of this compound to yield 5-amino-4-fluoro-2-methoxybenzoic acid. This ortho-amino carboxylic acid can then undergo condensation reactions with various reagents to form the desired heterocyclic rings.
Benzimidazoles: Condensation of the resulting ortho-amino carboxylic acid with an aldehyde, followed by cyclization, would yield a substituted benzimidazole (B57391). The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring.
Quinoxalinones: Reaction of the ortho-amino aniline derivative (formed after reduction of the nitro group and subsequent amidation of the carboxylic acid) with an α-ketoester would lead to the formation of a quinoxalinone ring system. researchgate.netnih.gov
Intermediate in the Synthesis of Specialty Chemicals
The versatile reactivity of this compound extends to its use as a crucial intermediate in the production of a range of specialty chemicals, including colorants and agrochemicals.
Role in the Production of Dyes and Pigments
Aromatic nitro compounds are fundamental intermediates in the synthesis of azo dyes. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with a suitable coupling component to produce a wide spectrum of colors. While specific dyes derived directly from this compound are not prominently featured in the literature, its structural analogue, 4-fluoro-2-methoxy-5-nitroaniline, is a viable candidate for a diazo component. The presence of the fluoro and methoxy groups can influence the color and fastness properties of the resulting dyes. For instance, a patent for disperse-reactive dyes describes the use of a methoxy-substituted aniline derivative as a key building block. google.com
Contribution to Agrochemical Synthesis
Fluorinated organic compounds play a significant role in the agrochemical industry due to their enhanced biological activity and metabolic stability. This compound, with its fluorine substituent, is a valuable intermediate in the synthesis of potential new agrochemicals. Although specific commercial agrochemicals derived from this compound are not widely publicized, its use in agrochemical research is noted. The pyridine (B92270) ring, a bioisostere of the benzene (B151609) ring, is a common motif in herbicides, and the structural elements of this compound could be adapted for the synthesis of novel pyridine-based agrochemicals. nih.gov
Materials Science Applications
The application of this compound in materials science is an emerging area of interest. The presence of multiple functional groups allows for its incorporation into polymeric structures or for the synthesis of functional materials with specific electronic or optical properties. While concrete examples are not yet widespread, related fluorinated and nitrated aromatic compounds have been investigated for applications such as:
Conductive Polymers: Aromatic amines, which can be derived from the reduction of the nitro group, are precursors to conductive polymers. The substituents on the aromatic ring can be used to tune the electronic properties and processability of the resulting materials.
Optical Materials: The presence of the nitro group, a strong electron-withdrawing group, can impart non-linear optical properties to molecules. Derivatives of this compound could potentially be explored for applications in this field.
Self-Assembled Monolayers (SAMs) for Atomic Layer Deposition (ALD) Inhibition
The precise fabrication of semiconductor devices and other nanostructures increasingly relies on area-selective atomic layer deposition (AS-ALD), a technique that enables the deposition of thin films on specific regions of a substrate. A key strategy in AS-ALD is the use of inhibitors, such as self-assembled monolayers (SAMs), which passivate certain areas of a surface to prevent film growth.
While direct studies on this compound for ALD inhibition are not extensively documented, the principles of SAM-based inhibition using related benzoic acid derivatives suggest its potential in this field. mdpi.com Benzoic acid and its fluorinated analogues have been investigated as effective ALD-inhibiting agents. mdpi.com The carboxylate headgroup of these molecules can anchor them to a substrate, while the aromatic ring and its substituents form a dense, passivating layer.
The theoretical application of this compound as an ALD inhibitor is based on the following molecular features:
Carboxylic Acid Headgroup: The -COOH group can deprotonate to form a carboxylate, which can strongly chemisorb onto various metal and metal oxide surfaces, forming an anchor for the SAM.
Aromatic Backbone: The benzene ring contributes to the formation of a densely packed monolayer through van der Waals interactions between adjacent molecules.
Fluorine Substituent: Fluorinated moieties are known to enhance the blocking capabilities of SAMs. mdpi.com This is attributed not just to increased hydrophobicity, but also to the influence on the coordination chemistry of the headgroup with the substrate. mdpi.com
Research on similar molecules has provided insights into how different functional groups affect ALD inhibition. For instance, studies comparing benzoic acid with its trifluoromethyl-substituted derivatives have shown that fluorination can lead to improved blocking of ALD processes. mdpi.com The table below summarizes findings for related benzoic acid derivatives, which could serve as a predictive basis for the performance of this compound.
| Inhibitor Molecule | Substrate | ALD Process | Key Findings |
| Benzoic Acid | Cobalt | ZnO ALD | Forms a monolayer that can block ALD growth to some extent. mdpi.com |
| 4-(Trifluoromethyl)benzoic Acid | Cobalt | ZnO ALD | Exhibits better ALD inhibition compared to unsubstituted benzoic acid. mdpi.com |
| 3,5-Bis(trifluoromethyl)benzoic Acid | Cobalt | ZnO ALD | Shows the most effective ALD inhibition among the tested benzoic acid derivatives. mdpi.com |
Based on these findings, it is plausible that this compound could form a stable SAM and function as an effective inhibitor for area-selective ALD. Further experimental research would be necessary to validate its performance and optimize its application in this high-technology field.
Precursor for Advanced Functional Materials
The term "advanced functional materials" refers to materials designed with specific properties that enable them to perform a particular function, often in response to external stimuli. These materials are at the forefront of innovations in electronics, optics, and energy. The multifunctionality of this compound makes it a promising, though not yet widely explored, precursor for such materials.
Its potential lies in the ability to serve as a scaffold, where each functional group can be selectively modified to tailor the final properties of the material. The primary routes for its incorporation into functional materials would involve reactions at the carboxylic acid and the nitro group.
Potential as a Monomer for Functional Polymers:
The carboxylic acid group allows this compound to act as a monomer in polymerization reactions, such as polyesterification or polyamidation. By reacting it with appropriate co-monomers, it could be integrated into polymer chains, imparting specific properties to the resulting material.
For instance, the presence of the fluorine atom and the nitro group can significantly influence the electronic properties of a polymer. Fluorinated polymers are known for their thermal stability and unique optical properties. rsc.org The incorporation of nitroaromatic moieties is a common strategy in the design of electro-optic polymers, where the strong dipole moment of the nitro group contributes to a high nonlinear optical response. arizona.edu
Derivatization for Electro-Optic and Nonlinear Optical Materials:
Electro-optic materials are crucial for modern telecommunications, as they can modulate light in response to an electric field. The design of these materials often involves creating molecules with a strong donor-acceptor character. This compound possesses an electron-withdrawing nitro group and a mildly electron-donating methoxy group. While not a classic "push-pull" system in its current form, it can be chemically modified to create highly active chromophores.
A potential synthetic route could involve the reduction of the nitro group to an amine, which is a strong electron-donating group. This resulting amino-benzoic acid derivative could then be further functionalized to create a molecule with significant second-order nonlinear optical properties, a key requirement for electro-optic materials. nsf.gov
The following table outlines the key functional groups of this compound and their potential roles in the synthesis of advanced functional materials.
| Functional Group | Potential Role in Synthesis | Resulting Material Property | Example Application Area |
| Carboxylic Acid | Polymerization (e.g., forming polyesters or polyamides) | Thermal stability, processability | High-performance plastics, specialty polymers |
| Nitro Group | Reduction to an amine to create a strong electron donor | Enhanced nonlinear optical response | Electro-optic modulators, frequency doubling |
| Fluorine Atom | Modifies electronic properties and intermolecular interactions | Increased thermal stability, altered refractive index | Optical waveguides, low-loss dielectric materials |
| Methoxy Group | Influences solubility and electronic properties | Tailored solubility for processing, fine-tuning of electronic character | Solution-processable electronic materials |
While the application of this compound as a precursor for these specific advanced functional materials is still largely in the realm of theoretical and exploratory chemistry, its chemical nature strongly suggests its utility in the development of next-generation materials for a variety of technological applications.
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 4-fluoro-2-methoxy-5-nitrobenzoic acid often rely on classical batch processes, such as the direct nitration of 4-fluoro-2-methoxybenzoic acid or the oxidation of 5-nitro-4-fluoro-2-methoxytoluene. While effective, these methods can present challenges regarding regioselectivity, reaction control, and waste generation. Future research should pivot towards the development of more efficient, safer, and environmentally benign synthetic strategies.
A significant avenue for exploration is the adoption of continuous flow chemistry. The synthesis of the related compound 4-fluoro-2-methoxy-5-nitrophenol has been successfully demonstrated in a three-step continuous flow system, highlighting the potential for improved safety, higher space-time yields, and reduced wastewater emission compared to batch processes. Applying this technology to the synthesis of the title acid could offer similar benefits, particularly in managing the exothermic nature of nitration reactions.
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the nitro group, and the activated aromatic ring. While reactions such as esterification of the acid, reduction of the nitro group to an amine, and nucleophilic aromatic substitution (SNAr) of the fluorine atom are known, the systematic exploration of its reactivity is far from complete.
A promising direction lies in utilizing this compound as a scaffold for Heterocycle-Oriented Synthesis (HOS). Research on the analogous 4-chloro-2-fluoro-5-nitrobenzoic acid has shown its utility as a building block for the solid-phase synthesis of diverse and medicinally relevant heterocyclic systems, including benzimidazoles, quinoxalinones, and benzodiazepinediones. chemicalbook.com A similar strategy could be applied to this compound, leveraging its distinct electronic and steric properties to generate novel chemical libraries for drug discovery.
Future work should also investigate novel catalytic transformations. For instance, modern copper-catalyzed amidation reactions could provide a direct and mild route to a wide range of amides from the carboxylic acid moiety, bypassing the need for conversion to acyl chlorides. iastate.edu Exploring the reactivity of the nitro group beyond simple reduction, such as in transition-metal-catalyzed cross-coupling reactions, could also unlock new synthetic pathways.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry offers powerful tools to accelerate research and deepen the understanding of this compound. To date, extensive computational studies on this specific molecule are lacking, representing a significant opportunity for future investigation.
Density Functional Theory (DFT) calculations can be employed to model the molecule's structural and electronic properties. orientjchem.orgresearchgate.net Such studies, similar to those performed on related fluorinated benzoic acids, can predict optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and analyze molecular orbitals (HOMO-LUMO energy gaps) to understand intramolecular charge transfer and reactivity. orientjchem.org This theoretical insight can help rationalize the regioselectivity of reactions like nitration and predict the most likely sites for nucleophilic or electrophilic attack.
Moreover, computational modeling can aid in the development of more efficient syntheses. Machine learning models are emerging as a tool for predicting optimal reaction conditions, including solvent selection, with a focus on green and sustainable options. chemrxiv.org Applying these predictive models to the synthesis of this compound could streamline optimization processes. Mechanistic studies using DFT can also elucidate reaction pathways and transition states, providing a rational basis for improving reaction conditions and yields.
Design and Synthesis of New Chemical Entities with Targeted Chemical Properties
The most significant application of derivatives of this compound is in pharmaceutical synthesis. The corresponding aniline (B41778) is a well-documented key intermediate in the preparation of potent kinase inhibitors like Osimertinib and Mereletinib. bldpharm.com This established biological relevance makes the parent acid an exceptionally valuable starting point for the design and synthesis of new chemical entities (NCEs) with targeted properties.
Future research should focus on using this compound as a central scaffold to generate analogues of known active pharmaceutical ingredients. By systematically modifying the functional groups—for example, by converting the carboxylic acid to various amides or esters, or by replacing the fluorine via SNAr with different nucleophiles—novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles can be created.
Beyond pharmaceutical applications, the unique electronic properties conferred by the fluoro, methoxy (B1213986), and nitro substituents make this compound an interesting candidate for materials science. For instance, nitroaromatic compounds are known for their fluorescence quenching abilities, suggesting potential applications in chemical sensors. nih.gov Future work could explore the incorporation of this moiety into larger conjugated systems or coordination polymers to develop novel materials with specific optical or electronic properties.
Q & A
Q. What are the recommended synthetic routes for preparing 4-fluoro-2-methoxy-5-nitrobenzoic acid with high purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Fluorination : Employ nucleophilic fluorination (e.g., using KF or Selectfluor® in polar aprotic solvents like DMF) at the 4-position, leveraging the directing effects of existing substituents .
- Methoxy Group Introduction : Methoxylation at the 2-position via alkylation (e.g., methyl iodide in the presence of a base like NaH) .
- Purification : Recrystallization in ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity, verified by HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at room temperature (RT), protected from moisture and light. Desiccants like silica gel are recommended for long-term storage .
- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Incompatible with strong oxidizers (e.g., peroxides), so segregate storage .
- Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays. Avoid aqueous buffers unless stabilized with co-solvents (e.g., PEG-400) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm purity (>98%) and monitor degradation .
- NMR : ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (δ 3.9 ppm for methoxy, δ 8.2–8.5 ppm for nitro-adjacent protons) validate substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS ([M-H]⁻ expected at m/z 228.03) confirms molecular weight .
Advanced Research Questions
Q. How do the positions of fluorine and nitro groups influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Electronic Effects : The nitro group (meta-directing, electron-withdrawing) and fluorine (ortho/para-directing, weakly electron-withdrawing) create a polarized aromatic ring. This directs electrophiles to the 6-position (para to fluorine) in electrophilic substitution .
- Steric Effects : The methoxy group at the 2-position hinders reactions at adjacent positions, favoring regioselectivity in cross-coupling or reduction reactions .
- Case Study : Reduction of the nitro group (e.g., H₂/Pd-C) yields 4-fluoro-2-methoxy-5-aminobenzoic acid, a precursor for heterocyclic drug intermediates .
Q. What computational methods are used to predict the reactivity of fluorinated nitrobenzoic acids?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to assess binding affinity, leveraging fluorine’s hydrophobic interactions .
- Reactivity Indices : Use Fukui functions to predict sites for radical or nucleophilic attack, critical for designing derivatives with enhanced bioactivity .
Q. How can this compound serve as an intermediate in designing enzyme inhibitors?
- Methodological Answer :
- Role of Fluorine : Enhances metabolic stability and membrane permeability via increased lipophilicity (logP ~1.8) .
- Nitro Group Utility : Acts as a hydrogen-bond acceptor or is reduced to an amine for conjugation with pharmacophores (e.g., sulfonamides for carbonic anhydrase inhibition) .
- Case Study : Derivatives of this compound show promise as tyrosine kinase inhibitors by mimicking ATP’s adenine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
